REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=12)([O-])=O>[Zn].C(O)C.O>[NH2:1][C:4]1[CH:5]=[N:6][N:7]2[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=12 |f:2.3|
|
Name
|
3,6-dinitropyrazolo[1,5-a]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN2C1C=CC(=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NN2C1C=CC(=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |